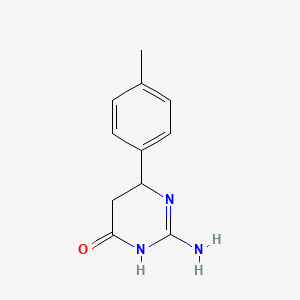
2-bromo-N-octylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-octylpyridin-4-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the second position and an octyl group attached to the nitrogen atom at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-octylpyridin-4-amine typically involves the bromination of N-octylpyridin-4-amine. One common method is the reaction of N-octylpyridin-4-amine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-N-octylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Bromo-N-octylpyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers or liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe or ligand in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N-octylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the octyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-Bromopyridin-4-amine: Lacks the octyl group, which can affect its solubility and reactivity.
N-Octylpyridin-4-amine:
2-Chloropyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-Bromo-N-octylpyridin-4-amine is unique due to the presence of both the bromine atom and the octyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21BrN2 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
2-bromo-N-octylpyridin-4-amine |
InChI |
InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-9-15-12-8-10-16-13(14)11-12/h8,10-11H,2-7,9H2,1H3,(H,15,16) |
Clé InChI |
MOCBFVAMYHDADR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=CC(=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




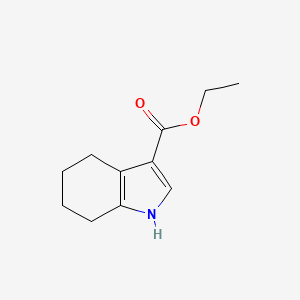

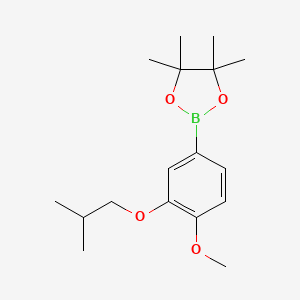


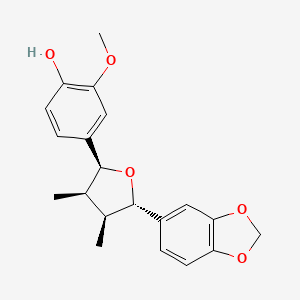
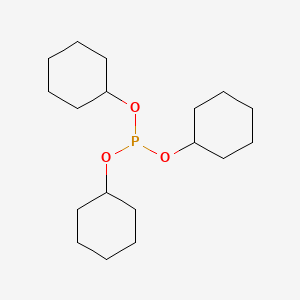
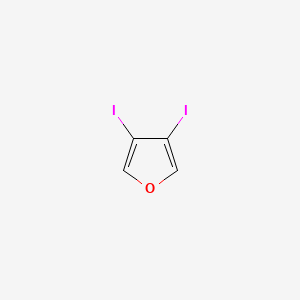
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
